HEXANITROSTILBENE
Overview
Description
2,2’,4,4’,6,6’-Hexanitrostilbene is a nitroaromatic compound known for its exceptional thermal stability and resistance to chemical decomposition. It is primarily used as a heat-resistant explosive in various applications, including aerospace and military industries . This compound is characterized by its high melting point, low vapor pressure, and excellent vacuum stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’,4,4’,6,6’-Hexanitrostilbene can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trinitrobenzyl chloride with alcoholic potassium hydroxide . Another method uses 2,4,6-trinitrotoluene (TNT) as a starting material, reacting it with a 5% aqueous sodium hypochlorite solution in the presence of tetrahydrofuran (THF) and methanol (MeOH) as solvents .
Industrial Production Methods: Industrial-scale production of 2,2’,4,4’,6,6’-Hexanitrostilbene often involves continuous processes that combine static mixers with electrochemical methods. This approach allows for high yields and is suitable for large-scale production . Additionally, green and effective two-step methods have been developed to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4,4’,6,6’-Hexanitrostilbene undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its thermal decomposition, which involves the dissociation of C–NO2 bonds and nitro-nitrite isomerization .
Common Reagents and Conditions: Common reagents used in the reactions of 2,2’,4,4’,6,6’-Hexanitrostilbene include sodium hypochlorite, potassium hydroxide, and various organic solvents such as THF and MeOH . The conditions for these reactions typically involve controlled temperatures and specific solvent environments to ensure optimal yields and product purity .
Major Products: The major products formed from the reactions of 2,2’,4,4’,6,6’-Hexanitrostilbene include various nitroaromatic compounds and intermediates that are used in the synthesis of other energetic materials .
Scientific Research Applications
2,2’,4,4’,6,6’-Hexanitrostilbene has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the dynamics and structures of excited states, which advances the understanding of energetic materials ignition . In the aerospace industry, it is employed in the manufacture of mild detonating fuses and shielded detonating trains due to its heat resistance and stability . Additionally, it is used in the development of new booster explosives and in the study of photodecomposition mechanisms to enhance detonation performance .
Mechanism of Action
The mechanism of action of 2,2’,4,4’,6,6’-Hexanitrostilbene involves its thermal decomposition, which is initiated by the dissociation of C–NO2 bonds and nitro-nitrite isomerization . This process leads to the formation of various reactive intermediates that contribute to the compound’s explosive properties. The decomposition kinetics are influenced by temperature, with higher temperatures leading to faster decomposition and the formation of smaller molecular clusters .
Comparison with Similar Compounds
2,2’,4,4’,6,6’-Hexanitrostilbene is unique among similar compounds due to its exceptional thermal stability and resistance to chemical decomposition. Similar compounds include 2,2’,4,4’,6,6’-hexanitrobibenzyl and various hexanitrostilbene cocrystals . These compounds share some structural similarities but differ in their thermal properties and applications. For example, hexanitrobibenzyl has a lower melting point and is less thermally stable compared to 2,2’,4,4’,6,6’-Hexanitrostilbene .
Properties
IUPAC Name |
1,3,5-trinitro-2-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N6O12/c21-15(22)7-3-11(17(25)26)9(12(4-7)18(27)28)1-2-10-13(19(29)30)5-8(16(23)24)6-14(10)20(31)32/h1-6H/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIBQULRFXITSW-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])/C=C/C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N6O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | HEXANITROSTILBENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11565 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexanitrostilbene appears as an explosive. May explode under prolonged exposure to heat. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments. Forms yellow crystals. | |
Record name | HEXANITROSTILBENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11565 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
20062-22-0 | |
Record name | HEXANITROSTILBENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11565 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexanitrostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020062220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC76741 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2',4,4',6,6'-hexanitrostilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexanitrostilbene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BV4WU3KB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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